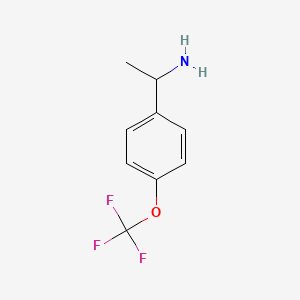

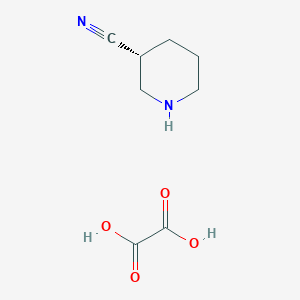

(3R)-piperidine-3-carbonitrile oxalic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

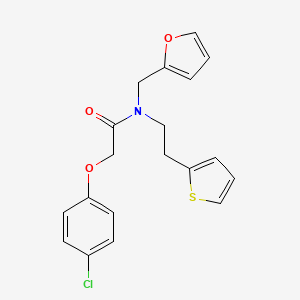

“(3R)-piperidine-3-carbonitrile oxalic acid” is a chemical compound with the CAS Number: 2227198-66-3 . It has a molecular weight of 200.19 .

Molecular Structure Analysis

The linear formula of “(3R)-piperidine-3-carbonitrile oxalic acid” is C8H12N2O4 . The Inchi Code is 1S/C6H10N2.C2H2O4/c7-4-6-2-1-3-8-5-6;3-1(4)2(5)6/h6,8H,1-3,5H2;(H,3,4)(H,5,6)/t6-;/m0./s1 .科学的研究の応用

In vitro Anticancer Activity

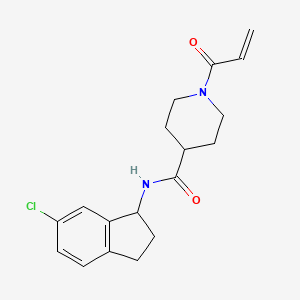

A study on pyrano[3,2-c]chromene derivatives, which involved a three-component condensation reaction including the use of piperidine as a catalyst, revealed in vitro anticancer activity against several cancer cell lines. The compounds synthesized showed excellent antitumor activity, particularly compounds 4e, 4f, and 4m, against mammary gland breast cancer (MCF-7), human colon cancer (HCT-116), and liver cancer (HepG-2) cell lines. These compounds were found to induce cell cycle arrest at the G2/M phases and trigger apoptosis in the tested cancer cells, highlighting the potential of (3R)-piperidine-3-carbonitrile derivatives in cancer treatment research (El-Agrody et al., 2020).

Synthesis of Highly Functionalized Compounds

In another study, 2-Oxo-5-(1-arylvinyl)-4-piperidin-1-yl-2,5-dihydrofuran-3-carbonitriles, which are related to (3R)-piperidine-3-carbonitrile, were synthesized through ring contraction of suitably functionalized 2H-pyran-2-ones. This study highlights the versatile synthetic applications of (3R)-piperidine-3-carbonitrile derivatives in creating highly functionalized compounds, which could have implications in various fields of chemical research (Sil et al., 2004).

Catalyst and Solvent Effects in Synthesis

A research investigation explored the effects of catalysts like piperidine in the multicomponent synthesis of pyridine-3,5-dicarbonitriles. The study systematically examined how different catalysts and solvents influence the yields and reaction times in the synthesis of complex compounds, demonstrating the critical role of (3R)-piperidine-3-carbonitrile derivatives in facilitating chemical reactions (Guo et al., 2009).

Thionations in Organic Synthesis

Another application involved the use of a P4S10-pyridine complex, with piperidine as a solvent, in thionations. This research showcased how (3R)-piperidine-3-carbonitrile derivatives can be employed in the synthesis of thionated compounds, offering a more synthetically useful and exceptionally selective approach compared to traditional methods (Bergman et al., 2011).

Synthesis of Serotonin 5-HT3 Receptor Antagonists

In the field of medicinal chemistry, a series of 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitriles were synthesized, showcasing the role of piperidine derivatives in creating potential therapeutic agents. These compounds were evaluated for their 5-HT3 receptor antagonism, marking another significant application in scientific research related to (3R)-piperidine-3-carbonitrile derivatives (Mahesh et al., 2004).

Safety and Hazards

将来の方向性

作用機序

Target of Action

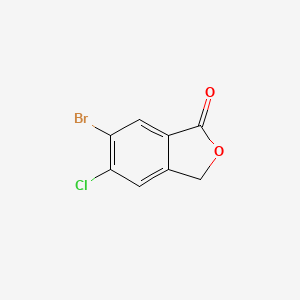

Piperidine is a common structure in many pharmaceuticals and its activity often depends on the specific compound it is part of. Oxalic acid, on the other hand, is a simple dicarboxylic acid which is a common metabolite in many organisms .

Mode of Action

The mode of action would depend on the specific targets of the compound. For example, oxalic acid can chelate with divalent ions like manganese or ferric ions .

Biochemical Pathways

Oxalic acid can be formed from pyruvate, which is carboxylated into oxaloacetate via the action of pyruvate carboxylase, or is derived from the tricarboxylic acid pathway (TCA) or the glyoxylate pathway .

Result of Action

The result of the compound’s action would depend on its specific targets and mode of action. Oxalic acid, for example, is involved in many processes such as pollutant bioremediation, wood degradation, biodeterioration processes, and rock weathering processes .

Action Environment

The action of this compound could be influenced by various environmental factors. For instance, the pH of the environment could affect the ionization state of oxalic acid, potentially influencing its activity .

特性

IUPAC Name |

oxalic acid;(3R)-piperidine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2.C2H2O4/c7-4-6-2-1-3-8-5-6;3-1(4)2(5)6/h6,8H,1-3,5H2;(H,3,4)(H,5,6)/t6-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNNODRZDKBPKLS-RGMNGODLSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C#N.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CNC1)C#N.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R)-piperidine-3-carbonitrile oxalic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-cyclopropyl-N-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2939263.png)

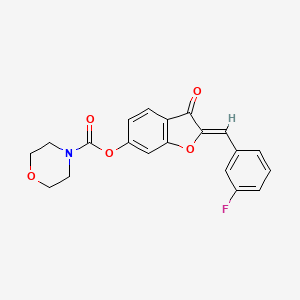

![(2Z)-N-(4-chlorophenyl)-2-cyano-2-[4-hydroxy-3-phenyl-4-(3,4,5-trimethoxyphenyl)-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B2939266.png)

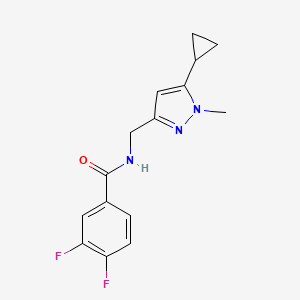

![N-(4-fluorophenyl)-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxamide](/img/structure/B2939267.png)

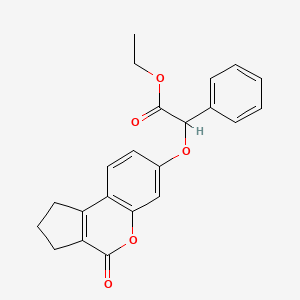

![9-(2,4-dichlorophenyl)-6,7-dimethoxy-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one](/img/structure/B2939275.png)

![2-Phenyl-5,6-dihydrobenzo[h]quinazoline](/img/structure/B2939278.png)

![1,7-dimethyl-3-octyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2939281.png)